molecular formula C8H14Cl2N2O B13490907 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride

Cat. No.: B13490907
M. Wt: 225.11 g/mol
InChI Key: AEKQXIYTCOWWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride typically involves the reaction of 2-methylpyridine with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process generally includes:

    Reactant Purity: High-purity starting materials

    Reaction Monitoring: Continuous monitoring of reaction parameters

    Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides

    Reduction: Formation of reduced amine derivatives

    Substitution: Nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Use of nucleophiles such as halides or amines under basic conditions

Major Products Formed

    Oxidation: Formation of N-oxides

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules

    Biology: As a ligand in the study of enzyme-substrate interactions

    Medicine: Potential use in the development of pharmaceutical compounds

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding

    Receptor Activation: Binding to receptors, triggering downstream signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride
  • 2-[(4-methylpyridin-2-yl)amino]ethan-1-ol hydrochloride
  • 2-(2-methylpyridin-4-yl)ethan-1-amine dihydrochloride

Uniqueness

2-Amino-2-(2-methylpyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions are required.

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-amino-2-(2-methylpyridin-4-yl)ethanol;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-4-7(2-3-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H

InChI Key

AEKQXIYTCOWWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(CO)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.